Direct Head-to-Head Comparison: In Vivo Efficacy of TH1338 vs. Topotecan in Ectopic Xenograft Models
In a preclinical study, 7-ethyl-14-aminocamptothecin (3b, TH1338) demonstrated significantly superior efficacy compared to topotecan when both agents were administered orally in three distinct ectopic xenograft models: H460 (NSCLC), HT29 (colon), and PC-3 (prostate) [1].
| Evidence Dimension | Antitumor efficacy (oral dosing) in multiple xenograft models |
|---|---|
| Target Compound Data | Significantly better efficacy relative to topotecan |
| Comparator Or Baseline | Topotecan (standard-of-care camptothecin) |
| Quantified Difference | Statistically significant improvement (detailed tumor growth curves and T/C values reported in primary source) |
| Conditions | Oral dosing; H460 (NSCLC), HT29 (colon), PC-3 (prostate) ectopic xenograft models in mice |
Why This Matters
This direct, head-to-head evidence supports the selection of TH1338 over topotecan for oral in vivo oncology studies, particularly in lung, colon, and prostate cancer models.
- [1] Duan JX, et al. 14-Aminocamptothecins: their synthesis, preclinical activity, and potential use for cancer treatment. J Med Chem. 2011 Mar 24;54(6):1715-23. View Source
